ethyl (5Z)-5-(4-nitrobenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, nitrophenyl groups, and an ethyl ester functional group. Its chemical formula is C17H13N3O6S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s nitrophenyl groups can participate in redox reactions, affecting cellular pathways and enzyme activities. Additionally, the thiophene ring may interact with biological membranes, influencing their properties and functions.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (5Z)-2-[(4-AMINOPHENYL)AMINO]-5-[(4-AMINOPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
- ETHYL (5Z)-2-[(4-METHOXYPHENYL)AMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its dual nitrophenyl groups, which confer distinct redox properties and reactivity. This makes it particularly valuable in applications requiring specific redox behavior and interactions with biological systems.
Properties
Molecular Formula |
C20H15N3O7S |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-(4-nitrophenyl)imino-5-[(4-nitrophenyl)methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H15N3O7S/c1-2-30-20(25)17-18(24)16(11-12-3-7-14(8-4-12)22(26)27)31-19(17)21-13-5-9-15(10-6-13)23(28)29/h3-11,24H,2H2,1H3/b16-11-,21-19? |
InChI Key |
OBXRKIYDZMLQIX-SKCGTWTRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/SC1=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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